molecular formula C24H26BrFN4O5S B607930 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid CAS No. 1793063-59-8

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid

Cat. No. B607930
M. Wt: 581.46
InChI Key: ILFIXUVIBJYIDE-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HEC72702 is a novel Hepatitis B virus capsid inhibitor, based on clinical candidate GLS4. HEC72702 was found to display no induction of the CYP1A2, CYP3A4, or CYP2B6 enzyme at the high concentration of 10 μM. In particular, it demonstrated a good systemic exposure and high oral bioavailability and achieved a viral-load reduction greater than 2 log in a hydrodynamic-injected (HDI) HBV mouse model. HEC72702 has now been selected for further development.

Scientific Research Applications

Antioxidant Activity

A study conducted by Drapak et al. (2019) explored the antioxidant activities of derivatives similar to the compound . They performed a QSAR-analysis (Quantitative Structure-Activity Relationship) to determine the relationship between molecular structure and antioxidant activity. This research provides insights into how compounds like 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid could be theoretically used for designing new antioxidants (І. Drapak et al., 2019).

Antitumor Activities

Xiong Jing's 2011 study highlighted the synthesis of compounds structurally related to our compound of interest, demonstrating their potential selective antitumor activities. This suggests a possible application of 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid in cancer research or treatment, especially considering the R-configuration's contribution to this activity (Xiong Jing, 2011).

Antimicrobial Activity

The search for new antimicrobials led to the examination of morpholine-containing derivatives by Yeromina et al. (2019). They found that these compounds, which are structurally similar to the compound , exhibited significant antibacterial and antifungal effects. This indicates a potential application of our compound in the development of new antimicrobial drugs (H. Yeromina et al., 2019).

Drug Development

Ren et al. (2018) developed HEC72702, a novel hepatitis B virus capsid inhibitor based on a closely related compound. This research illustrates how derivatives of 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid can be employed in antiviral drug development, particularly for treating chronic hepatitis B (Qingyun Ren et al., 2018).

properties

CAS RN

1793063-59-8

Product Name

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid

Molecular Formula

C24H26BrFN4O5S

Molecular Weight

581.46

IUPAC Name

3-((R)-4-(((R)-6-(2-bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid

InChI

InChI=1S/C24H26BrFN4O5S/c1-2-34-24(33)20-18(13-30-8-9-35-15(12-30)4-6-19(31)32)28-22(23-27-7-10-36-23)29-21(20)16-5-3-14(26)11-17(16)25/h3,5,7,10-11,15,21H,2,4,6,8-9,12-13H2,1H3,(H,28,29)(H,31,32)/t15-,21+/m1/s1

InChI Key

ILFIXUVIBJYIDE-VFNWGFHPSA-N

SMILES

O=C(OCC)C1=C(NC(C2=NC=CS2)=N[C@H]1C3=C(Br)C=C(F)C=C3)CN4CCO[C@H](CCC(O)=O)C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HEC72702;  HEC-72702;  HEC 72702

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid
Reactant of Route 2
3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid
Reactant of Route 3
3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid
Reactant of Route 4
3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid

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